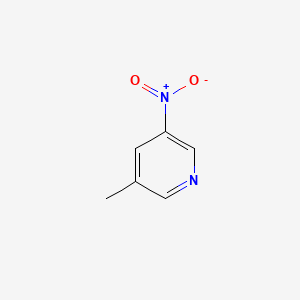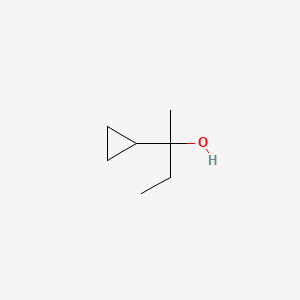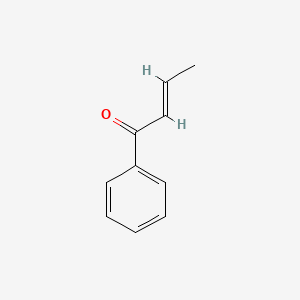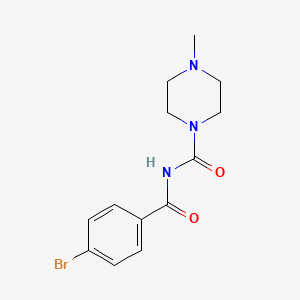
3-甲基-5-硝基吡啶
描述
3-Methyl-5-nitropyridine is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridine, characterized by the presence of a methyl group at the third position and a nitro group at the fifth position on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
科学研究应用
3-Methyl-5-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
作用机制
Target of Action
Nitropyridines, a class of compounds to which 3-methyl-5-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, suggesting that they may affect multiple biochemical pathways .
Action Environment
The action of 3-Methyl-5-nitropyridine can be influenced by various environmental factors. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This suggests that the solvent environment can significantly influence the action of 3-Methyl-5-nitropyridine.
生化分析
Biochemical Properties
3-Methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, influencing their activity and function. For instance, 3-Methyl-5-nitropyridine can act as a substrate for certain oxidoreductases, which catalyze the reduction of the nitro group to an amino group. This interaction is crucial for the synthesis of amino derivatives that are important in medicinal chemistry .
Cellular Effects
The effects of 3-Methyl-5-nitropyridine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Methyl-5-nitropyridine can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation .
Molecular Mechanism
At the molecular level, 3-Methyl-5-nitropyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. For example, 3-Methyl-5-nitropyridine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5-nitropyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-5-nitropyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to 3-Methyl-5-nitropyridine has been associated with cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Methyl-5-nitropyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects. For instance, high doses of 3-Methyl-5-nitropyridine have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of dosage optimization in experimental settings to minimize potential toxicity .
Metabolic Pathways
3-Methyl-5-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway involves the reduction of the nitro group to an amino group, catalyzed by nitroreductases. This reduction is followed by further modifications, such as acetylation or conjugation, which enhance the compound’s solubility and excretion. These metabolic transformations can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 3-Methyl-5-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, binding proteins can sequester 3-Methyl-5-nitropyridine in specific cellular compartments, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Methyl-5-nitropyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can modulate gene expression and chromatin structure. The subcellular localization of 3-Methyl-5-nitropyridine is a key factor in its biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitropyridine can be synthesized through the nitration of 3-methylpyridine. The nitration process involves the reaction of 3-methylpyridine with nitric acid in the presence of sulfuric acid as a catalyst.
Industrial Production Methods: In industrial settings, the production of 3-methyl-5-nitropyridine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 3-methyl-5-nitropyridine .
化学反应分析
Types of Reactions: 3-Methyl-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 3-Methyl-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-Carboxy-5-nitropyridine.
相似化合物的比较
3-Methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitropyridine: Lacks the methyl group, which affects its physical and chemical properties.
3-Nitropyridine: Similar structure but without the methyl group, leading to different reactivity and applications
Uniqueness of 3-Methyl-5-nitropyridine: The presence of both the methyl and nitro groups in 3-methyl-5-nitropyridine provides a unique combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
属性
IUPAC Name |
3-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-6(8(9)10)4-7-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWXZZCTJZOSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290585 | |
| Record name | 3-METHYL-5-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6960-20-9 | |
| Record name | 6960-20-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-METHYL-5-NITROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 3-Methyl-5-nitropyridine in material science?
A1: Research indicates that 3-Methyl-5-nitropyridine serves as a valuable precursor in synthesizing monomers for polyimide production [, ]. For example, it can be reacted with bisphenol A to yield 2,2’-bis [4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane, a diamine monomer. [] This monomer can subsequently undergo polymerization with various aromatic dianhydride monomers to produce polyimides. []
Q2: What are the characteristics of polyimides derived from 3-Methyl-5-nitropyridine?
A2: Polyimides synthesized using 3-Methyl-5-nitropyridine derived monomers demonstrate desirable thermal and mechanical properties. [] Studies reveal that these polyimide films exhibit a glass transition temperature (Tg) ranging from 236-300°C, indicating excellent thermal stability. [] Furthermore, they possess notable mechanical strength, with tensile strength ranging from 72-90MPa and a tensile modulus between 1.8-2.4Pa. []
Q3: Can 3-Methyl-5-nitropyridine be utilized in the synthesis of other organic compounds?
A3: Yes, 3-Methyl-5-nitropyridine serves as a starting material for synthesizing various organic compounds. For instance, it can be converted to 2-[3′-(Trifluoromethyl)anilino]-5-hydroxynicotinic acid through a multi-step synthesis involving intermediates like 5-amino-2-chloro-3-methylpyridine and 2-chloro-5-hydroxynicotinic acid. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1361554.png)
![2-[(2-Chlorobenzyl)thio]ethanamine](/img/structure/B1361560.png)







